molecular formula C12H9N B180855 2-Methylnaphthalene-1-carbonitrile CAS No. 20944-85-8

2-Methylnaphthalene-1-carbonitrile

Cat. No.: B180855
CAS No.: 20944-85-8
M. Wt: 167.21 g/mol
InChI Key: MSGUYMCVLYTSNE-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H9N. It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a nitrile group at the first position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylnaphthalene with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired nitrile compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of 2-methylnaphthalene-1-carboxylic acid.

    Reduction: Formation of 2-methylnaphthalene-1-amine.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

2-Methylnaphthalene-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Methylnaphthalene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    1-Naphthonitrile: Lacks the methyl group, affecting its physical and chemical properties.

    2-Methyl-1,4-naphthoquinone: Contains a quinone group, leading to different reactivity and applications.

Uniqueness: 2-Methylnaphthalene-1-carbonitrile is unique due to the presence of both a methyl and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-methylnaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGUYMCVLYTSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297783
Record name 2-methyl-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20944-85-8
Record name NSC118082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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